Dirhodium tetracaprolactamate
CAS No.: 138984-26-6
Cat. No.: VC0153146
Molecular Formula: C24H44N4O4Rh2
Molecular Weight: 658.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138984-26-6 |
---|---|
Molecular Formula | C24H44N4O4Rh2 |
Molecular Weight | 658.44 |
IUPAC Name | azepan-2-one;rhodium |
Standard InChI | InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; |
SMILES | C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] |
Introduction
Structural and Physical Properties
Chemical Structure and Bonding
Dirhodium tetracaprolactamate features a paddlewheel-like structure with two rhodium atoms forming a metal-metal bond at the center. Four caprolactam ligands bridge the two rhodium centers through nitrogen and oxygen coordination, creating a stable and well-defined geometric arrangement. The molecular formula of this compound is C₂₄H₄₀N₄O₄Rh₂, reflecting its complex structure incorporating organic ligands around the dirhodium core .
The compound exhibits a distinctive rhodium-rhodium bond, which is critical for its catalytic activity. This Rh-Rh bonding creates open axial coordination sites that can interact with substrate molecules during catalytic cycles. Typical Rh-Rh distances in similar dirhodium complexes range between 2.3 and 2.5 Å, as observed in structural studies of related compounds .
Physical Characteristics
Dirhodium tetracaprolactamate presents as a solid compound with the following physical properties:
Property | Value |
---|---|
Molecular Weight | 654.419 g/mol |
Melting Point | 269-274 °C |
Appearance | Solid |
Storage Temperature | Ambient |
CAS Number | 138984-26-6 |
MDL Number | MFCD00467690 |
These physical characteristics highlight the thermal stability of the compound, which is advantageous for its application in various reaction conditions .
Applications in Catalysis
C-H Functionalization
Dirhodium tetracaprolactamate belongs to the family of dirhodium carboxamidate catalysts, which demonstrate exceptional efficacy in C-H functionalization reactions. These catalysts enable the direct conversion of unactivated C-H bonds into more valuable functionalized products.
Dirhodium carboxamidates show exceptional enantiocontrol for intramolecular cyclopropanation and carbon-hydrogen insertion reactions of diazoacetates . While specific data for dirhodium tetracaprolactamate is limited in the search results, related dirhodium complexes achieve impressive catalytic performance in C-H functionalization reactions.
For instance, structurally similar dirhodium catalysts can perform site-selective C-H functionalization at unactivated tertiary sites with high levels of enantioselectivity . In one example using a related catalyst, C-H functionalization of cyclohexane was achieved with 91% enantiomeric excess (ee) using an extremely low catalyst loading of 0.0025 mol%, demonstrating the remarkable efficiency of these catalysts with turnover numbers exceeding 29,000 .
Carbene Chemistry
Dirhodium carboxamidate catalysts excel in metal carbene transformations, including cyclopropanation, carbon-hydrogen insertion, and ylide formation . These reactions proceed through the decomposition of diazo compounds to form reactive metal carbene intermediates.
The preferred catalysts for intramolecular cyclopropanation of allylic diazoacetates are dirhodium(II) carboxamidates, resulting in corresponding bicyclic lactones with high yields and enantiomeric excesses routinely exceeding 95% . These transformations showcase the precision with which dirhodium catalysts can control stereochemical outcomes in complex reactions.
Comparison with Other Dirhodium Catalysts
Dirhodium tetracaprolactamate's catalytic properties can be contextualized through comparison with other dirhodium complexes. Dirhodium catalysts featuring different ligands exhibit varied selectivity and reactivity profiles, making them suitable for different transformations.
For example, dirhodium tetrakis(binaphthylphosphate) catalysts have been developed for asymmetric C-H functionalization with trichloroethyl aryldiazoacetates as carbene precursors . These catalysts demonstrate high levels of enantioselectivity in C-H functionalization reactions, highlighting how ligand design influences catalytic performance.
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